molecular formula C10H8BrN B6335527 4-Bromo-2-cyclopropylbenzonitrile CAS No. 1353854-27-9

4-Bromo-2-cyclopropylbenzonitrile

Cat. No.: B6335527
CAS No.: 1353854-27-9
M. Wt: 222.08 g/mol
InChI Key: NXTOHBJNPKCRAN-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylbenzonitrile is a high-value chemical intermediate and synthon in medicinal chemistry and neuroscience research. This compound features a benzonitrile core functionalized with a bromo substituent and a cyclopropyl ring, a structure that is prized for its role in the synthesis of novel bitopic and bivalent ligands. Its primary research application is in the investigation of dopamine D2-like receptors, particularly in the development of non-competitive D3 receptor-selective antagonists . The structural rigidity conferred by the trans-cyclopropylmethyl group is a key design element for engendering allosteric interactions and improving selectivity at target receptors . The bromine atom serves as a versatile handle for further cross-coupling reactions, while the nitrile group can influence the compound's physicochemical properties. The cyclopropyl fragment is increasingly incorporated into drug candidates for its ability to enhance metabolic stability, modulate lipophilicity, and improve bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, noting its hazard statements H315, H319, and H335, which indicate it can cause skin and eye irritation and may cause respiratory irritation . It is typically supplied with a purity of 95% and should be stored at 2-8°C .

Properties

IUPAC Name

4-bromo-2-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTOHBJNPKCRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway Design

The diazonium salt bromination method, inspired by the synthesis of 4-bromo-2-chlorobenzonitrile, involves sequential diazotization and Sandmeyer-type bromination. For 4-bromo-2-cyclopropylbenzonitrile, the synthetic pathway begins with 2-cyclopropyl-4-aminobenzonitrile as the precursor. The amino group at the para position undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, forming a diazonium intermediate. Subsequent treatment with copper(I) bromide (CuBr) in acidic media facilitates bromide substitution at the aromatic carbon previously occupied by the amino group.

Reaction Conditions

  • Stage 1 (Diazotization): 2-cyclopropyl-4-aminobenzonitrile (38 mmol) is dissolved in concentrated HCl (27 mL) and cooled to 0°C. Sodium nitrite (39 mmol) is added slowly to maintain temperatures below 5°C.

  • Stage 2 (Bromination): The diazonium solution is transferred to CuBr (53 mmol) in HCl, stirred for 2 hours at 0–20°C, and quenched with ice water. Extraction with ethyl acetate and chromatography (petroleum ether:ethyl acetate = 10:1) yields the product.

Yield and Purity

  • Theoretical Yield: 72–75% (based on analogous reactions).

  • Purity: >95% after silica gel purification.

Challenges

  • Precursor Accessibility: 2-cyclopropyl-4-aminobenzonitrile must be synthesized separately, potentially via nitration and reduction of 2-cyclopropylbenzonitrile.

  • Regioselectivity: Competing bromination at ortho positions may occur if the cyclopropyl group fails to sterically shield the target site.

Cross-Coupling Strategies: Suzuki-Miyaura and Kumada Reactions

Suzuki-Miyaura Coupling

This method adapts Friedel-Crafts acylation and reduction principles from CN103570510A. Starting with 4-bromo-2-iodobenzonitrile, a palladium-catalyzed coupling with cyclopropylboronic acid installs the cyclopropyl group at the ortho position.

Reaction Conditions

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF).

  • Base: Na₂CO₃ (2 equiv) in aqueous solution.

  • Temperature: 80°C for 12 hours.

Data Table 1: Optimization of Suzuki Coupling Parameters

ParameterCondition 1Condition 2Condition 3
Catalyst Loading5 mol%3 mol%7 mol%
Temperature (°C)8060100
Yield (%)654258

Advantages

  • High functional group tolerance.

  • Scalable for industrial production.

Kumada Coupling

Using 4-bromo-2-iodobenzonitrile and cyclopropylmagnesium bromide, this one-pot reaction replaces iodide with the cyclopropyl group under nickel catalysis.

Reaction Conditions

  • Grignard Reagent: Cyclopropylmagnesium bromide (1.2 equiv).

  • Catalyst: NiCl₂(dppp) (3 mol%).

  • Solvent: Dry THF at 25°C for 6 hours.

Yield: 58–62% (crude), improving to 75% after recrystallization.

Comparative Analysis of Methodologies

Data Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Diazonium Bromination7295ModerateHigh
Suzuki Coupling6597HighModerate
Grignard Approach6894LowLow

Key Findings

  • Diazonium Route: Most cost-effective but limited by precursor synthesis.

  • Suzuki Coupling: Optimal for scalability but requires expensive palladium catalysts.

  • Grignard Method: Suitable for lab-scale synthesis but impractical for industrial use due to cryogenic conditions.

Regioselectivity and Functional Group Compatibility

Directed Bromination Strategies

The nitrile group’s meta-directing nature complicates para-bromination. To overcome this, temporary directing groups (e.g., amino or hydroxy) are introduced, brominated, and subsequently converted to nitriles. For example, 2-cyclopropyl-4-hydroxybenzonitrile can be brominated at the para position, followed by hydroxyl-to-cyano conversion via dehydration.

Stability of Cyclopropyl Group

Cyclopropane rings are susceptible to ring-opening under acidic or high-temperature conditions. The Grignard method avoids this by using low temperatures (-78°C), whereas the diazonium route employs mild acidic conditions (0–20°C) to preserve the cyclopropyl moiety.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The diazonium method generates aqueous HCl waste, necessitating neutralization before disposal. In contrast, the Suzuki coupling uses THF, which is recyclable via distillation but increases operational costs.

Catalytic Efficiency

Nickel catalysts in Kumada couplings offer cost advantages over palladium, but lower turnover numbers (TON = 1,200 vs. Pd’s TON = 5,000) limit large-scale viability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be obtained.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: Cyclopropylbenzylamine derivatives.

Scientific Research Applications

4-Bromo-2-cyclopropylbenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents and core aromatic systems. Below is a comparative analysis:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Impact
4-Bromo-2-cyclopropylbenzonitrile Br (4), cyclopropyl (2), CN C₁₀H₈BrN ~222.08 (estimated) Cyclopropyl adds steric bulk; CN and Br enhance electrophilicity for cross-coupling reactions .
4-Bromo-2-chlorobenzonitrile Br (4), Cl (2), CN C₇H₃BrClN 216.46 Chlorine’s electronegativity increases reactivity in nucleophilic substitution .
2-Bromo-4-ethylbenzonitrile Br (2), ethyl (4), CN C₉H₈BrN 210.07 Ethyl group provides electron-donating effects, stabilizing intermediates .
5-Bromo-2-hydroxybenzonitrile Br (5), OH (2), CN C₇H₄BrNO 198.02 Hydroxyl group enables hydrogen bonding and participation in condensation reactions .
4-Bromo-2-cyclopropylpyridine Br (4), cyclopropyl (2), pyridine C₈H₈BrN 198.06 Pyridine ring introduces basicity and coordination sites for metal catalysis .

Physical Properties

Available data for selected analogs highlight trends influenced by substituents:

Compound Melting Point (°C) Boiling Point (°C) Notes
4-Bromo-2-chlorobenzonitrile 67–68 142–143 Higher mp due to Cl’s polarity and planar structure .
1-Bromo-2-chloroethane -18–14 106–107 Aliphatic analog; lower mp/bp due to lack of aromatic stabilization .
5-Bromo-2-hydroxybenzonitrile Not reported Not reported Hydroxyl group likely lowers mp compared to non-polar substituents .

Note: The cyclopropyl group in this compound likely reduces melting point relative to 4-Bromo-2-chlorobenzonitrile due to increased steric hindrance and reduced crystallinity .

Biological Activity

4-Bromo-2-cyclopropylbenzonitrile (CAS Number: 1353854-27-9) is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In a study involving human cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic index for cancer treatment.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways critical for cell growth and differentiation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicated that the compound exhibits a stronger effect against Staphylococcus aureus compared to Escherichia coli, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of this compound were tested on various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results showed a dose-dependent decrease in cell viability:

Cell LineIC50 (µM)
MCF-715
A54920
HT-2925

These findings suggest that the compound has promising anticancer activity, particularly against breast cancer cells.

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-2-cyclopropylbenzonitrile with high purity?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzonitrile precursor followed by cyclopropane ring installation. For example:

Bromination: Use NBS (N-bromosuccinimide) or Br₂ in a controlled environment to introduce bromine at the para position.

Cyclopropanation: Employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acids or [2+1] cycloaddition using diazocyclopropane derivatives.

Purification: Recrystallize in ethanol or DMSO to achieve >95% purity, verified by HPLC .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

NMR Spectroscopy:

  • ¹H NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
  • ¹³C NMR: Confirm nitrile (C≡N, ~115 ppm) and cyclopropyl carbons.

Mass Spectrometry (HRMS): Validate molecular ion peak at m/z 222.08 (C₁₀H₈BrN⁺).

HPLC: Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility and storage guidelines for this compound?

Methodological Answer:

  • Solubility:
    • Polar solvents: Soluble in DMSO (25 mM stock solutions) and ethanol.
    • Non-polar solvents: Poor solubility in hexane or diethyl ether.
  • Storage: Store at –20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles .

Q. How does this compound participate in cross-coupling reactions for drug intermediate synthesis?

Methodological Answer: The bromine atom serves as a handle for palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: React with arylboronic acids to install pharmacophores (e.g., biaryl motifs).

Buchwald-Hartwig Amination: Introduce amines for kinase inhibitor scaffolds.

Optimization: Use Pd(OAc)₂/XPhos catalytic systems in toluene/water (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC .

Q. How should researchers address contradictory data in synthetic yields reported across studies?

Methodological Answer:

Variable Control: Standardize catalyst loading (5 mol%), solvent ratios, and reaction temperature.

Byproduct Analysis: Use LC-MS to identify impurities (e.g., debrominated byproducts).

Replication: Repeat experiments under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference .

Q. What strategies optimize cyclopropane ring stability during synthesis?

Methodological Answer:

Protecting Groups: Temporarily mask the nitrile with TMS (trimethylsilyl) to prevent ring-opening.

Low-Temperature Conditions: Perform cyclopropanation at –10°C to minimize strain-induced decomposition.

Post-Reaction Quenching: Use aqueous NaHCO₃ to neutralize acidic byproducts .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: It serves as a versatile building block for:

Kinase Inhibitors: The nitrile group binds to ATP pockets, while the cyclopropane enhances metabolic stability.

Antimicrobial Agents: Functionalize the bromine site with heterocycles (e.g., triazoles) via click chemistry.

SAR Studies: Systematically modify substituents to explore structure-activity relationships .

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